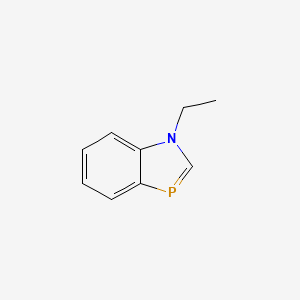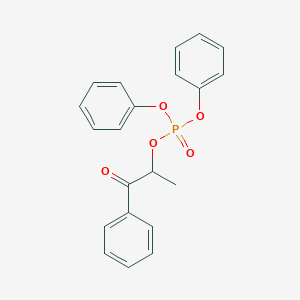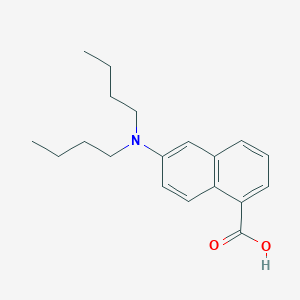
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose is a chemical compound that belongs to the class of carbohydrates. It is a derivative of talopyranose, which is a six-membered ring sugar. This compound is characterized by the presence of two methyl groups at the 2 and 3 positions, and a methoxy group at the 3 position on the alpha-D-talopyranose ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose typically involves the methylation of alpha-D-talopyranose. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halide or thiol derivatives.
科学的研究の応用
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of 2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. The presence of methyl and methoxy groups can influence its binding affinity and specificity towards these molecular targets, thereby modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
Methyl alpha-D-mannopyranoside: A similar compound with a methyl group at the anomeric position of mannopyranose.
Methyl alpha-D-galactopyranoside: Another similar compound with a methyl group at the anomeric position of galactopyranose.
Uniqueness
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose is unique due to the presence of two methyl groups at the 2 and 3 positions and a methoxy group at the 3 position on the alpha-D-talopyranose ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
492462-53-0 |
|---|---|
分子式 |
C9H18O6 |
分子量 |
222.24 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)-4-methoxy-3,4-dimethyloxane-2,3,5-triol |
InChI |
InChI=1S/C9H18O6/c1-8(13)7(12)15-5(4-10)6(11)9(8,2)14-3/h5-7,10-13H,4H2,1-3H3/t5-,6+,7+,8-,9+/m1/s1 |
InChIキー |
SKBYSIPQSYPKKK-NXRLNHOXSA-N |
異性体SMILES |
C[C@@]1([C@H]([C@H](O[C@@H]([C@@]1(C)O)O)CO)O)OC |
正規SMILES |
CC1(C(C(OC(C1(C)O)O)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)


![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)

![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

